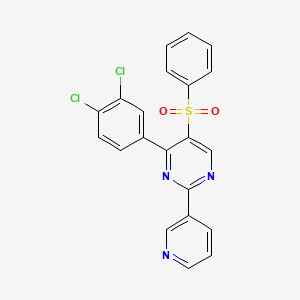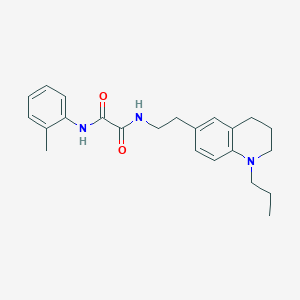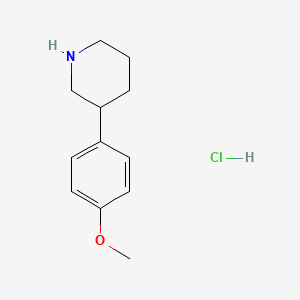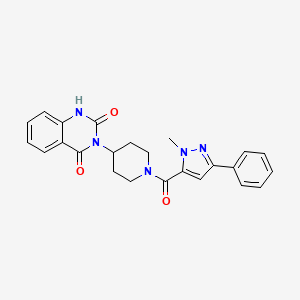
4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(3-pyridinyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(3-pyridinyl)pyrimidine, also known as DCPP, is a synthetic compound of pyrimidine and sulfone derivatives. It is a white crystalline solid that is soluble in water and organic solvents. DCPP has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial properties. In addition, DCPP has been used as a building block for the synthesis of new compounds with potential therapeutic applications.
Applications De Recherche Scientifique
Structural and Binding Properties
Research has shown that pyrimidine and its derivatives, such as those closely related to the compound , exhibit significant structural and binding properties due to their presence in nucleic acids. For example, studies involving pyrimethamine, a compound structurally related to pyrimidine derivatives, reveal intricate hydrogen-bonding patterns and crystal structures, underscoring the role of sulfonate and carboxylate interactions. These interactions are critical in mimicking the binding modes seen in biological systems, suggesting potential applications in designing drugs with specific target interactions (Balasubramani, Muthiah, & Lynch, 2007).
Enzyme Inhibition
Compounds featuring the pyrimidine ring have been explored for their potential as enzyme inhibitors. For instance, various derivatives have been synthesized and evaluated for their ability to bind to dihydrofolic reductase, an enzyme critical in the folate metabolism pathway. This pathway is a target for anticancer and antimicrobial drugs, indicating the potential therapeutic applications of such compounds (Baker & Lourens, 1967).
Optical and Electronic Properties
The optical and electronic properties of pyrimidine derivatives are also of interest, particularly in fields such as nonlinear optics (NLO) and electronics. A study on thiopyrimidine derivatives illustrates their promising applications in NLO fields due to their significant structural parameters, bonding, and spectral characteristics. Such materials could be essential for developing new optoelectronic devices (Hussain et al., 2020).
Antimicrobial Activities
Moreover, the antimicrobial evaluation of novel pyrimidine compounds, including those with phenylsulfonyl groups, has demonstrated considerable activity against a range of bacteria and fungi. This suggests that derivatives of the compound in focus could serve as potential leads for developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).
Propriétés
IUPAC Name |
5-(benzenesulfonyl)-4-(3,4-dichlorophenyl)-2-pyridin-3-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2N3O2S/c22-17-9-8-14(11-18(17)23)20-19(29(27,28)16-6-2-1-3-7-16)13-25-21(26-20)15-5-4-10-24-12-15/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTZXORZMMXAET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2C3=CC(=C(C=C3)Cl)Cl)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-{[(2-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2826839.png)

![4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2826844.png)

![3-chloro-2,2-dimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide](/img/structure/B2826846.png)

![Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2826851.png)
![Tert-butyl N-[[8-(but-2-ynoylamino)spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2826853.png)
![Ethyl 4-{[(3-{methyl[(4-methylphenyl)sulfonyl]amino}-2-thienyl)carbonyl]amino}benzoate](/img/structure/B2826854.png)



![2-{2-Bromo-4-[2-cyano-2-(methylcarbamoyl)eth-1-en-1-yl]phenoxy}acetic acid](/img/structure/B2826860.png)
